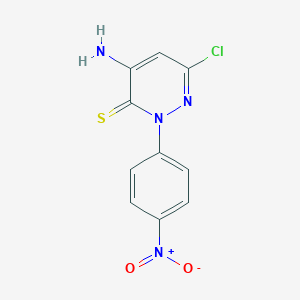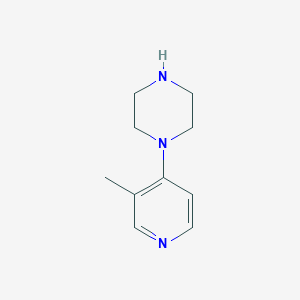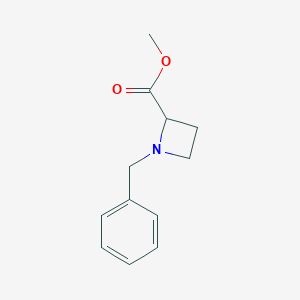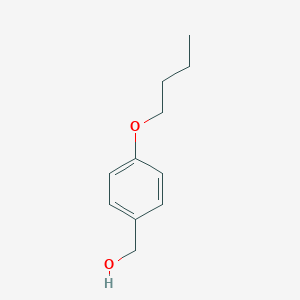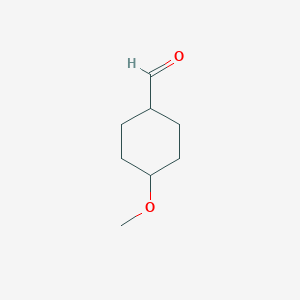
4-Methoxycyclohexane-1-carbaldehyde
Overview
Description
4-Methoxycyclohexane-1-carbaldehyde is an organic compound with the molecular formula C8H14O2. It is a cyclohexane derivative where a methoxy group is attached to the fourth carbon and an aldehyde group is attached to the first carbon. This compound is primarily used in organic synthesis and various chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Methoxycyclohexane-1-carbaldehyde can be synthesized through several methods. One common method involves the reaction of 4-methoxycyclohexanol with an oxidizing agent such as pyridinium chlorochromate (PCC) to form the aldehyde group. Another method includes the use of methyllithium to react with 4-methoxycyclohexanecarboxylic acid, resulting in the formation of the desired aldehyde .
Industrial Production Methods: Industrial production of this compound typically involves large-scale oxidation reactions using efficient and cost-effective oxidizing agents. The reaction conditions are optimized to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions: 4-Methoxycyclohexane-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form 4-methoxycyclohexanecarboxylic acid.
Reduction: The aldehyde group can be reduced to form 4-methoxycyclohexanol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include PCC and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products Formed:
Oxidation: 4-Methoxycyclohexanecarboxylic acid.
Reduction: 4-Methoxycyclohexanol.
Substitution: Various substituted cyclohexane derivatives depending on the reagents used.
Scientific Research Applications
4-Methoxycyclohexane-1-carbaldehyde is utilized in various scientific research applications:
Chemistry: It serves as a building block in organic synthesis, aiding in the creation of more complex molecules.
Biology: It is used in the synthesis of biologically active compounds and pharmaceuticals.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs.
Industry: It is employed in the production of fragrances, flavors, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Methoxycyclohexane-1-carbaldehyde involves its reactivity due to the presence of the aldehyde group. The aldehyde group can undergo nucleophilic addition reactions, making it a versatile intermediate in organic synthesis. The methoxy group can also participate in various chemical transformations, enhancing the compound’s reactivity.
Comparison with Similar Compounds
4-Methoxycyclohexanecarboxylic acid: Similar structure but with a carboxylic acid group instead of an aldehyde group.
4-Isopropyl-1-cyclohexene-1-carbaldehyde: Another cyclohexane derivative with an isopropyl group and an aldehyde group.
Uniqueness: 4-Methoxycyclohexane-1-carbaldehyde is unique due to its specific functional groups, which confer distinct reactivity and applications in various fields. Its combination of a methoxy group and an aldehyde group makes it a valuable intermediate in organic synthesis.
Properties
IUPAC Name |
4-methoxycyclohexane-1-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O2/c1-10-8-4-2-7(6-9)3-5-8/h6-8H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRBWGQDHNJVXSO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCC(CC1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
120552-57-0 | |
| Record name | 4-methoxycyclohexane-1-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




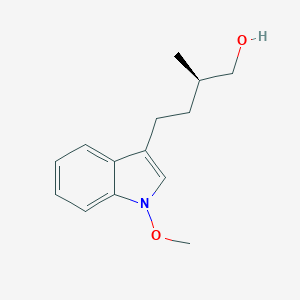
![Bis[4-(vinyloxy)butyl]terephthalate](/img/structure/B44591.png)
![alpha-(1-Methylethenyl)-7-oxo-3-phenyl-4-oxa-2,6-diazabicyclo[3.2.0]hept-2-ene-6-acetic Acid Diphenylmethyl Ester](/img/structure/B44593.png)
![1,2-Dihydro-1-[2-[(tetrahydro-2H-pyran-2-yl)oxy]ethyl]-5H-tetrazole-5-thione](/img/structure/B44598.png)

